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Compound of Interest

Compound Name: 1,2-Dimethoxy-4-propylbenzene

Cat. No.: B1203786 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the Nuclear Magnetic resonance (NMR)

spectroscopy of 4-propylveratrole (also known as dihydroeugenol or 1,2-dimethoxy-4-
propylbenzene). It includes tabulated ¹H and ¹³C NMR data, comprehensive experimental

protocols for sample preparation and spectral acquisition, and visual aids to clarify the

molecular structure and experimental workflow.

Introduction to 4-Propylveratrole
4-Propylveratrole is a naturally occurring organic compound found in various essential oils. Its

chemical structure, characterized by a propyl group and two methoxy groups attached to a

benzene ring, makes it a subject of interest in flavor and fragrance chemistry, as well as a

potential building block in synthetic organic chemistry and drug discovery. NMR spectroscopy is

an essential tool for the structural elucidation and purity assessment of this and related

compounds.

NMR Data Presentation
The following tables summarize the ¹H and ¹³C NMR spectral data for 4-propylveratrole. The

data is typically acquired in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an

internal standard.

Table 1: ¹H NMR Data for 4-Propylveratrole (in CDCl₃)
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Number of
Protons

Assignment

6.78 - 6.67 m - 3H Ar-H

3.87 s - 3H -OCH₃

3.86 s - 3H -OCH₃

2.53 t 7.5 2H Ar-CH₂-CH₂-CH₃

1.67 - 1.54 m 7.5 2H Ar-CH₂-CH₂-CH₃

0.93 t 7.4 3H Ar-CH₂-CH₂-CH₃

Table 2: ¹³C NMR Data for 4-Propylveratrole (in CDCl₃)

Chemical Shift (δ) ppm Carbon Type Assignment

148.9 Quaternary C-OCH₃

147.2 Quaternary C-OCH₃

134.5 Quaternary C-CH₂CH₂CH₃

120.0 Tertiary Ar-CH

111.9 Tertiary Ar-CH

111.1 Tertiary Ar-CH

55.9 Primary -OCH₃

55.8 Primary -OCH₃

37.9 Secondary Ar-CH₂-CH₂-CH₃

24.5 Secondary Ar-CH₂-CH₂-CH₃

13.9 Primary Ar-CH₂-CH₂-CH₃
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Detailed methodologies for the NMR analysis of 4-propylveratrole are provided below.

Protocol 1: Sample Preparation for NMR Spectroscopy
This protocol outlines the steps for preparing a high-quality NMR sample of 4-propylveratrole.

Materials:

4-Propylveratrole (5-25 mg for ¹H NMR; 20-50 mg for ¹³C NMR)

Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

High-quality 5 mm NMR tube and cap

Pasteur pipette

Small vial

Vortex mixer (optional)

Procedure:

Weighing the Sample: Accurately weigh the desired amount of 4-propylveratrole into a clean,

dry small vial. For routine ¹H NMR, 5-10 mg is typically sufficient. For ¹³C NMR, a more

concentrated sample of 20-50 mg is recommended to obtain a good signal-to-noise ratio in a

reasonable time.

Dissolving the Sample: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃)

containing TMS to the vial.

Ensuring Homogeneity: Gently swirl or vortex the vial to ensure the sample is completely

dissolved. A clear, homogeneous solution is crucial for acquiring high-resolution spectra.

Transfer to NMR Tube: Using a clean Pasteur pipette, carefully transfer the solution into the

NMR tube. Avoid introducing any solid particles into the tube. If any particulate matter is

present, filter the solution through a small plug of cotton or glass wool in the pipette.
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Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample

identification.

Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR

tube with a lint-free tissue soaked in isopropanol or ethanol to remove any dust or

fingerprints.

Protocol 2: Acquisition of ¹H and ¹³C NMR Spectra
This protocol describes the general procedure for acquiring 1D ¹H and ¹³C NMR spectra on a

standard NMR spectrometer.

Instrumentation and Parameters:

NMR Spectrometer (e.g., 400 MHz or higher)

Standard 5 mm probe

Software for NMR data acquisition and processing

¹H NMR Acquisition:

Sample Insertion: Insert the prepared NMR tube into the spinner turbine and place it in the

spectrometer's autosampler or manually insert it into the magnet.

Locking and Shimming: The spectrometer will automatically lock onto the deuterium signal of

the CDCl₃. Perform automatic or manual shimming to optimize the magnetic field

homogeneity.

Standard ¹H Spectrum:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

Spectral Width: Typically 12-16 ppm.

Number of Scans (NS): 8 to 16 scans are usually sufficient for a sample of this

concentration.
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Relaxation Delay (D1): 1-2 seconds.

Data Processing:

Apply a Fourier transform (FT) to the acquired Free Induction Decay (FID).

Phase the spectrum to obtain pure absorption lineshapes.

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

Integrate the signals to determine the relative number of protons.

Pick the peaks and determine their chemical shifts, multiplicities, and coupling constants.

¹³C NMR Acquisition:

Tuning the Probe: Ensure the probe is tuned to the ¹³C frequency.

Standard ¹³C Spectrum (Proton Decoupled):

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on

Bruker instruments).

Spectral Width: Typically 0-220 ppm.

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans

is required (e.g., 128 to 1024 or more), depending on the sample concentration.

Relaxation Delay (D1): 2-5 seconds.

Data Processing:

Apply a Fourier transform to the FID.

Phase the spectrum.

Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ ≈ 77.16

ppm) or the TMS signal if observed.
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Pick the peaks to determine their chemical shifts.

Visualizations
The following diagrams illustrate the chemical structure of 4-propylveratrole with atom

numbering for NMR assignments and the general workflow for NMR analysis.

Sample Preparation Data Acquisition Data Processing & Analysis

Weigh Sample Dissolve in CDCl3/TMS Transfer to NMR Tube Insert into Spectrometer Lock & Shim Acquire FID Fourier Transform Phase Correction Chemical Shift Calibration Peak Picking & Integration

Click to download full resolution via product page

NMR Experimental Workflow
Structure of 4-Propylveratrole

To cite this document: BenchChem. [Application Notes and Protocols for NMR Spectroscopy
of 4-Propylveratrole]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1203786#nmr-spectroscopy-of-4-propylveratrole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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